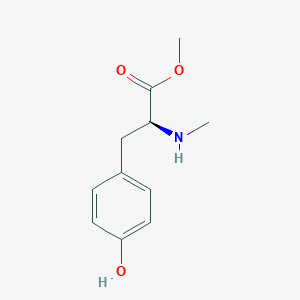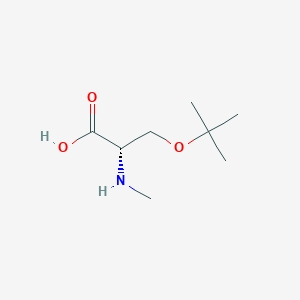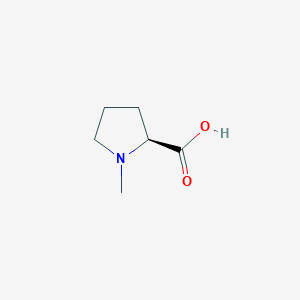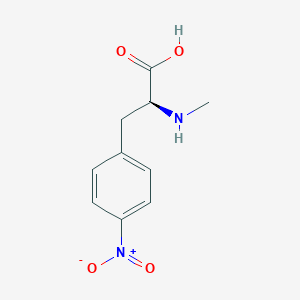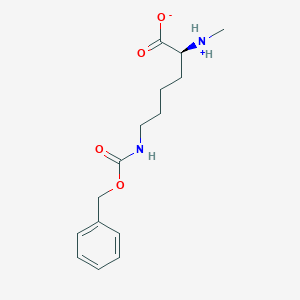
Myristic anhydride
説明
Myristic anhydride, also known as 1,2,6-trimethyl-4-piperidone, is a chemical compound composed of two carbon atoms and one oxygen atom. It is a white, crystalline solid that has a melting point of 46-48°C, and a boiling point of 154-156°C. Myristic anhydride has a wide range of applications in industry and science, including its use as an intermediate in the synthesis of pharmaceuticals, pesticides, and other compounds.
科学的研究の応用
Synthesis of Cholesteryl Myristate
Myristic anhydride can be used as a reactant to synthesize cholesteryl myristate by reacting with cholesterol . Cholesteryl myristate is a type of cholesteryl ester that has potential applications in the pharmaceutical industry.
Synthesis of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine
Myristic anhydride can be used in the synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine by acylating sn-glycero-3-phosphocholine . This compound is a type of phosphatidylcholine, a major component of biological membranes.
Synthesis of Fatty Acyl Derivatives of Macrocyclic Peptides
Myristic anhydride participates in the synthesis of fatty acyl derivatives of macrocyclic peptides . These derivatives can have various applications in medicinal chemistry and drug discovery.
Synthesis of Cationic Lipid Intermediates
Myristic anhydride can be used as a reagent in the synthesis of 3-(bis-{2-(tert-butyldimethylsilyloxy)ethyl}amino)propane-1,2-diol, an intermediate of cationic lipid . Cationic lipids are often used in gene delivery systems.
Synthesis of Neryl Myristate
Myristic anhydride can be used as a reactant to synthesize neryl myristate by reacting with nerol . Neryl myristate is a type of fatty acid ester with potential applications in the cosmetics industry.
Synthesis of Myristoylated t-butylglutamic Acid
Myristic anhydride can be used as a reagent to synthesize myristoylated t-butylglutamic acid by myristoylation of γ-tert-butoxy-glutamic acid . This compound can have potential applications in peptide chemistry.
特性
IUPAC Name |
tetradecanoyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRYHUPTBJZEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870721 | |
| Record name | Tetradecanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Myristic anhydride | |
CAS RN |
626-29-9 | |
| Record name | Myristic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanoic acid, 1,1'-anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myristic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of myristic anhydride in peptide synthesis, and how does its reactivity compare to other methods?
A1: Myristic anhydride is used to introduce myristoyl groups onto peptides, a process called N-myristoylation []. This modification is important for the function of many proteins. A study found that using myristic anhydride in a 50:50 chloroform:dimethylformamide solution at 65°C for 1.5 hours was a faster and more convenient method for N-myristoylation compared to using pyridine at 23°C overnight [].
Q2: Beyond peptides, what other types of molecules can react with myristic anhydride?
A2: Research demonstrates that myristic anhydride can react with melamine, a heterocyclic aromatic compound []. Depending on the reaction conditions and the molar ratio of the reactants, this reaction can yield mono-, di-, or tri-myristoyl-substituted melamine derivatives [].
Q3: Are there different forms of di-myristoyl-substituted melamine, and how can they be interconverted?
A3: Interestingly, reacting melamine with myristic anhydride can produce two different di-myristoyl-substituted melamine products, each with a distinct melting point []. These are likely isomers, meaning they have the same molecular formula but different structural arrangements. The study found that heating the lower melting point isomer with additional myristic anhydride in pyridine for 10 hours converts it into the higher melting point isomer []. This suggests a potential method for controlling the final product distribution.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



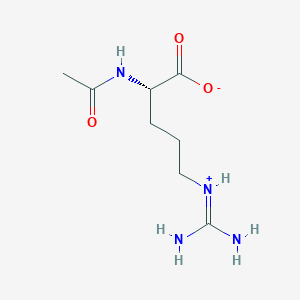

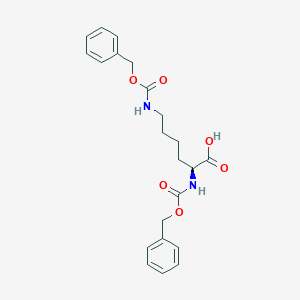
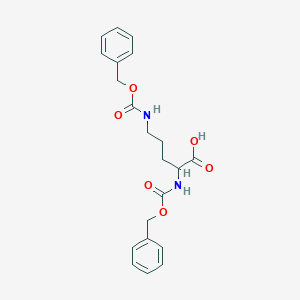

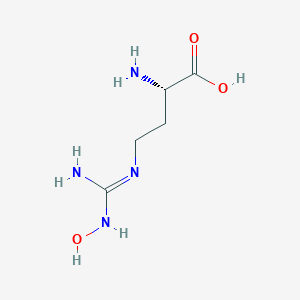
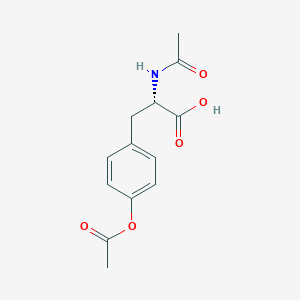
![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)
